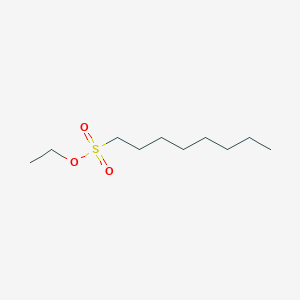

Ethyl octane-1-sulfonate

Description

Significance of Alkyl Sulfonate Esters in Contemporary Organic Synthesis

Alkyl sulfonate esters are of considerable importance in modern organic synthesis primarily due to their function as excellent leaving groups. periodicchemistry.comwikipedia.org This property is attributed to the stability of the resulting sulfonate anion, which is stabilized by resonance, delocalizing the negative charge across the three oxygen atoms. periodicchemistry.comyoutube.com This stability makes the sulfonate anion a very weak base and, consequently, an excellent leaving group in nucleophilic substitution and elimination reactions. periodicchemistry.com

The conversion of alcohols, which are typically poor leaving groups, into sulfonate esters is a common strategy to enhance their reactivity. periodicchemistry.com This transformation makes the alcohol's reactivity comparable to that of an alkyl halide. periodicchemistry.com Commonly utilized sulfonate esters in organic chemistry include tosylates (p-toluenesulfonate esters), mesylates (methanesulfonate esters), and triflates (trifluoromethanesulfonate esters). periodicchemistry.com These reagents are widely employed in various synthetic transformations, including alkylation reactions. wikipedia.orgwikipedia.org The sulfonate ester moiety serves as a substrate in many synthetic processes, including elimination, reduction, substitution, and transition-metal-catalyzed reactions. eurjchem.com

Beyond their role as leaving groups, the stability of sulfonate esters also makes them valuable as protecting groups in multi-step syntheses. eurjchem.com Furthermore, their application extends to being structural components in pharmaceuticals, agrochemicals, and materials. eurjchem.com

Historical Context of Sulfonate Ester Research and Development

The study of sulfonate esters is part of the broader field of organosulfur chemistry. The synthesis of lower alkyl esters of sulfonic acids has been a subject of research for a considerable time. google.com Early methods involved the reaction of metal salts of sulfonic acids with dialkyl sulfates. google.com Another classic preparation involves the condensation of a sulfonyl chloride with an alcohol. wikipedia.org

Research into the reaction mechanisms of sulfonate esters, such as their hydrolysis, has been a topic of interest and debate, with studies exploring whether the reactions proceed through stepwise or concerted pathways. ox.ac.uk Detailed kinetic and mechanistic studies have been undertaken to understand the formation and solvolysis of sulfonate esters, particularly in the context of pharmaceutical manufacturing where they can be potential impurities. enovatia.comacs.org These studies have been crucial in establishing control strategies for their presence in active pharmaceutical ingredients (APIs). acs.org The importance of sulfonic acids and their derivatives as tools for process development chemists has been recognized since their discovery and they continue to be of immense value in manufacturing. enovatia.com

Fundamental Structure and Bonding of Ethyl octane-1-sulfonate (B1232041)

Ethyl octane-1-sulfonate is an ester of octane-1-sulfonic acid and ethanol (B145695). nih.gov Its fundamental structure consists of an octyl group (CH₃(CH₂)₇-) and an ethyl group (-CH₂CH₃) attached to a central sulfonate group (-SO₃-). The IUPAC name for this compound is this compound. nih.gov

The key to the reactivity of sulfonate esters lies in the bonding within the sulfonate group. The sulfur atom is bonded to two oxygen atoms through double bonds and to one oxygen atom of the ethoxy group through a single bond. periodicchemistry.com The sulfonate anion (RSO₃⁻), which is formed when the ester acts as a leaving group, is highly stabilized by resonance. The negative charge is delocalized over the three oxygen atoms, which makes the anion a very weak base and an excellent leaving group. youtube.com This is analogous to the high acidity of sulfonic acids, which are comparable in strength to strong mineral acids like sulfuric acid. youtube.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₂O₃S | nih.gov |

| Molecular Weight | 222.35 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5455-54-9 | nih.gov |

| Topological Polar Surface Area | 51.8 Ų | nih.gov |

Research Gaps and Future Perspectives for this compound Studies

While there is extensive research on common alkyl sulfonate esters like mesylates and tosylates, specific studies focusing exclusively on this compound are less prevalent in the publicly available literature. Much of the existing data comes from large chemical databases and patents. nih.gov

Future research could focus on several areas:

Detailed Mechanistic Studies: While the general mechanism of sulfonate ester reactions is understood, specific kinetic and mechanistic data for the reactions of this compound would be valuable. This could include studies on its hydrolysis rates under various conditions and its reactivity with a wider range of nucleophiles.

Synthetic Applications: A systematic exploration of this compound as an alkylating agent for the introduction of the octyl group in various organic syntheses could reveal new applications. Its utility could be compared with other octylating agents in terms of yield, selectivity, and reaction conditions.

Material Science Applications: Given that sulfonate esters are used in materials, research into the potential incorporation of this compound into polymers or other materials could be a fruitful avenue. Its long alkyl chain might impart specific properties such as hydrophobicity.

Biological Activity: Although this article excludes detailed biological profiles, initial screening for potential biological activities, building upon the knowledge that some alkyl sulfonates have applications as antineoplastic agents, could be a starting point for future research. wikipedia.org

In essence, while the fundamental chemistry of this compound can be inferred from the broader class of alkyl sulfonate esters, dedicated research is needed to fully elucidate its specific properties and potential applications.

Structure

3D Structure

Properties

CAS No. |

5455-54-9 |

|---|---|

Molecular Formula |

C10H22O3S |

Molecular Weight |

222.35 g/mol |

IUPAC Name |

ethyl octane-1-sulfonate |

InChI |

InChI=1S/C10H22O3S/c1-3-5-6-7-8-9-10-14(11,12)13-4-2/h3-10H2,1-2H3 |

InChI Key |

ZCJYORWBZJFKRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Octane 1 Sulfonate and Analogous Alkyl Sulfonate Esters

Classical Esterification Protocols for Sulfonate Ester Formation

Traditional methods for forming sulfonate esters have been the bedrock of organic synthesis for decades, providing reliable and well-understood pathways to these compounds.

The most common and classical method for preparing sulfonate esters is the reaction of an alcohol with a sulfonyl chloride in the presence of a base. periodicchemistry.comnih.gov For the synthesis of ethyl octane-1-sulfonate (B1232041), this would involve reacting ethanol (B145695) with octane-1-sulfonyl chloride. A suitable base, typically pyridine, is used to neutralize the hydrochloric acid generated during the reaction. youtube.comchemicalbook.com

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.com The base facilitates the reaction by deprotonating the alcohol, increasing its nucleophilicity, and by scavenging the HCl byproduct. youtube.comchemicalbook.com This method is widely applicable but can be limited by the availability and stability of the corresponding sulfonyl chlorides. nih.gov Furthermore, the use of stoichiometric amounts of base and organic solvents can present challenges in terms of purification and environmental considerations. mdpi.com

Table 1: Representative Classical Sulfonylation of an Alcohol This table illustrates the typical reactants and conditions for the synthesis of a sulfonate ester via the sulfonyl chloride condensation method.

| Alcohol | Sulfonyl Chloride | Base | Product | Yield | Reference |

| Ethanol | p-Toluenesulfonyl chloride | Pyridine | Ethyl p-toluenesulfonate | 90% | chemicalbook.com |

An alternative classical approach involves the direct alkylation of sulfonic acids. mdma.ch Research has demonstrated that sulfonic acids can be smoothly converted to their corresponding methyl and ethyl esters by reaction with trimethyl orthoformate and triethyl orthoformate, respectively. mdma.chrsc.org This method is particularly advantageous as it often proceeds under neutral, solvent-free conditions and can be carried out at room temperature or with gentle heating. mdma.chrsc.org

For the synthesis of ethyl octane-1-sulfonate, octane-1-sulfonic acid would be treated with triethyl orthoformate. A key benefit of this methodology is its selectivity; for instance, in substrates containing both phenolic and sulfonic acid groups, only the sulfonic acid functionality is alkylated. mdma.ch The reaction is believed to proceed via a pathway where the orthoester acts as the alkylating agent for the sulfonic acid. mdma.ch While effective, the reactivity can differ between various orthoesters, with triethyl orthoacetate sometimes showing greater efficacy than triethyl orthoformate. nih.gov

Table 2: Alkylation of Various Sulfonic Acids with Trialkyl Orthoformates This table shows the yields for the esterification of different sulfonic acids using orthoformates, highlighting the method's versatility.

| Sulfonic Acid | Alkylating Reagent | Product | Yield (%) | Reference |

| Methanesulfonic acid | Triethyl orthoformate | Ethyl methanesulfonate | 80 | mdma.ch |

| Ethanesulfonic acid | Triethyl orthoformate | Ethyl ethanesulfonate | 73 | mdma.ch |

| p-Toluenesulfonic acid | Triethyl orthoformate | Ethyl p-toluenesulfonate | 98 | mdma.ch |

Advanced and Environmentally Conscious Synthetic Strategies

In response to the growing need for sustainable chemical processes, recent research has focused on developing more advanced and eco-friendly methods for synthesizing sulfonate esters.

A significant advancement in green chemistry is the use of water as a solvent for organic reactions. mdpi.com The synthesis of sulfonate esters can be conducted in an aqueous system using a simple inorganic base like sodium carbonate as the scavenger for the generated HCl. mdpi.com This approach avoids the use of volatile and often toxic organic solvents.

This method involves adding the sulfonyl chloride to an aqueous mixture of the alcohol (or hydroxy acid) and sodium carbonate at a low temperature, followed by stirring at room temperature. mdpi.com The desired sulfonate esters are often isolated in excellent yields and purities through simple filtration after acidification. mdpi.com This protocol is not only environmentally benign but also simplifies the workup procedure, making it an attractive alternative to traditional methods that use organic solvents. mdpi.com

Ionic liquids (ILs) have emerged as green reaction media due to their low vapor pressure, thermal stability, and recyclability. organic-chemistry.org They can function as both the solvent and the nucleophilic reagent in the synthesis of various compounds. For the synthesis of sulfonate esters, a relevant application of ILs is in nucleophilic substitution reactions where the IL provides the nucleophile to displace a leaving group. organic-chemistry.org While direct synthesis of sulfonate esters using this method is less common, ILs are highly effective in subsequent reactions of sulfonate esters. organic-chemistry.org

More directly, Brønsted acidic ionic liquids have been developed and used as efficient and reusable catalysts for esterification reactions. researchgate.net Specifically, sulfonic acid-functionalized ionic liquids (SAILs) have been synthesized and successfully employed as catalysts for the esterification of acids with alcohols. mdpi.comacs.org These catalysts show high activity, sometimes comparable to conventional mineral acids, but with the significant advantage of being easily separated from the reaction mixture and recycled for multiple uses without a significant loss in catalytic activity. researchgate.netmdpi.com This approach provides a sustainable pathway for producing esters, including sulfonate esters.

Electrosynthesis is increasingly recognized as a powerful tool in green chemistry, offering a way to form chemical bonds using electricity, often under mild conditions and without the need for chemical oxidants. nih.govnih.gov An innovative, transition-metal-free electrochemical strategy has been developed for the synthesis of β-alkoxyl sulfonate esters. rsc.org This multicomponent reaction involves the difunctionalization of an alkene, such as 1-octene, using an alcohol like ethanol and a sulfur dioxide surrogate like potassium metabisulfite. rsc.org

The reaction proceeds in an undivided cell under constant current, featuring mild conditions and readily available reactants. rsc.org The proposed mechanism suggests the electrochemical generation of a sulfur dioxide radical cation, which then participates in the sulfonylation of the alkene, followed by couplings with the alcohol. rsc.org This method provides a green and direct route to functionalized sulfonate esters, enriching the toolkit for their synthesis. rsc.org

Cross-Coupling Reactions Involving Sulfinates (e.g., Sodium Sulfinates with Hydroxypyridines)

A notable method for the synthesis of analogous aryl and heteroaryl sulfonate esters involves the cross-coupling of sodium sulfinates with hydroxy-substituted aromatic compounds, such as hydroxypyridines. A copper-assisted, base- and ligand-free protocol has been developed for the effective conversion of a broad range of hydroxypyridines and sodium sulfinates into their corresponding pyridinyl sulfonate esters. epa.gov

This transformation is typically carried out using a copper(II) bromide (CuBr₂) catalyst in a suitable solvent like acetonitrile (B52724) at elevated temperatures. nih.govyoutube.com The reaction proceeds via a proposed mechanism where the copper catalyst coordinates to the sodium sulfinate, which then decomposes to a sulfonyl free radical. Concurrently, the hydroxypyridine coordinates with the copper. The sulfonyl free radical then combines with the copper-coordinated hydroxypyridine to form the desired sulfonate ester. youtube.com

This method is advantageous due to the use of an inexpensive and readily available copper catalyst and avoids the need for often harsh and corrosive sulfonyl chlorides. epa.govgoogle.com A variety of functional groups on both the hydroxypyridine and the sodium sulfinate are tolerated, allowing for the synthesis of a diverse range of sulfonate esters. epa.gov

Table 1: Copper-Catalyzed Synthesis of Pyridinyl Sulfonate Esters from Hydroxypyridines and Sodium Sulfinates. epa.govnih.gov

| Hydroxypyridine Substrate | Sodium Sulfinate Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2-Hydroxypyridine | Sodium p-toluenesulfinate | CuBr₂ | Acetonitrile | 90 | 75 |

| 4-Hydroxypyridine | Sodium p-toluenesulfinate | CuBr₂ | Acetonitrile | 90 | 82 |

| 2-Hydroxy-5-nitropyridine | Sodium p-toluenesulfinate | CuBr₂ | Acetonitrile | 90 | 68 |

| 2-Hydroxypyridine | Sodium benzenesulfinate | CuBr₂ | Acetonitrile | 90 | 72 |

Synthesis of Octane-1-sulfonate Precursors

The synthesis of this compound relies on the availability of suitable octane-1-sulfonate precursors. These precursors, such as octane-1-sulfonic acid or its salts, can be prepared through various methods, including the sulfonation of alkanes or alkyl halides and the oxidation of thiols.

Sulfonation of Alkanes and Alkyl Halides (e.g., Bromooctane)

A direct and efficient method for the preparation of sodium octane-1-sulfonate involves the reaction of an alkyl halide, specifically 1-bromooctane (B94149), with a sulfite (B76179) salt. google.com In a typical procedure, 1-bromooctane is reacted with anhydrous sodium sulfite in an aqueous medium. google.com

To facilitate the reaction between the water-insoluble alkyl halide and the aqueous sulfite solution, a phase-transfer catalyst is often employed. Tetrapropylammonium bromide has been shown to be an effective catalyst for this reaction, increasing the reactivity of the bromooctane, reducing by-products, and significantly shortening the reaction time. google.com The reaction is typically carried out under reflux conditions for a period of 16 to 24 hours, leading to the formation of sodium octane-1-sulfonate with yields reported to be around 66%. google.com

Table 2: Synthesis of Sodium Octane-1-sulfonate via Sulfonation of 1-Bromooctane. google.com

| Alkyl Halide | Sulfite Salt | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1-Bromooctane | Sodium Sulfite | Tetrapropylammonium Bromide | Water | 16-24 | 66 |

Oxidation Pathways for Thiols to Sulfonic Acids

Another important route to octane-1-sulfonic acid and its derivatives is through the oxidation of the corresponding thiol, 1-octanethiol (B94742). nih.gov This transformation can be achieved using various oxidizing agents. Common oxidants for this purpose include hydrogen peroxide, potassium permanganate, and nitric acid. nih.gov

The reaction conditions for the oxidation of thiols to sulfonic acids can vary depending on the chosen oxidizing agent. For instance, the oxidation can be carried out by treating the thiol with an excess of the oxidizing agent in a suitable solvent. Careful control of the reaction temperature is often necessary to prevent over-oxidation or side reactions.

A related and synthetically useful transformation is the oxidative chlorination of thiols to form sulfonyl chlorides. For example, 1-octanethiol can be converted to octane-1-sulfonyl chloride. This intermediate is highly valuable as it can be readily reacted with alcohols, such as ethanol, to produce the corresponding sulfonate esters, including this compound. nih.gov

Mechanistic Investigations of Ethyl Octane 1 Sulfonate Reactivity and Transformations

Decomposition and Solvolysis Mechanisms

Ethyl octane-1-sulfonate (B1232041) can be degraded through solvolysis, which involves reaction with the solvent. The most common forms are hydrolysis (reaction with water) and alcoholysis (reaction with alcohol).

The decomposition of sulfonate esters is a critical aspect of their chemistry. The octane-1-sulfonate group is an excellent leaving group, being the conjugate base of a strong acid, which facilitates nucleophilic substitution and elimination reactions. youtube.comyoutube.comyoutube.com

Hydrolysis: In the presence of water, ethyl octane-1-sulfonate will undergo hydrolysis to regenerate octane-1-sulfonic acid and ethanol (B145695). This reaction can proceed through either a concerted (SN2-like) mechanism or a stepwise (addition-elimination) pathway, and the exact mechanism can be substrate and condition-dependent. acs.orglu.se Kinetic studies have shown that the rate of hydrolysis is generally much faster than the rate of ester formation under aqueous conditions. researchgate.net

Alcoholysis: In an alcoholic solvent, the sulfonate ester can react with the alcohol in a process called alcoholysis. For this compound in the presence of a large excess of ethanol, this would be a transesterification reaction, which is essentially an equilibrium process. If a different alcohol were present, a new sulfonate ester and ethanol would be formed. enovatia.com The rates of alcoholysis are generally not subject to significant acid or base catalysis. enovatia.com

Table 2: Factors Influencing the Stability of Sulfonate Esters (General stability trends applicable to this compound. Source: nih.gov)

| Condition | Stability of Alkyl Sulfonate | Mechanism of Decomposition |

|---|---|---|

| Moderately Acidic (e.g., TFA) | Generally stable | - |

| Strong Acid (e.g., refluxing 6M HCl) | Labile | Acid-catalyzed hydrolysis |

| Basic Conditions | Reactive | Base-promoted hydrolysis/elimination |

| Nucleophiles (e.g., NaN3, NaI) | Reactive | SN2 Substitution |

| Reducing Conditions (e.g., NaBH4) | Stable | - |

Mechanistic Aspects of Targeted Organic Reactions

The reactivity of this compound is primarily dictated by the sulfonate ester moiety. This group functions as an excellent leaving group, analogous to a halide, thereby activating the ethyl group for nucleophilic attack. Furthermore, the protons on the carbon alpha to the sulfonyl group can be abstracted under certain conditions, enabling a different set of transformations.

This compound, like other primary alkyl sulfonates, is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The core of this reactivity lies in the exceptional stability of the octane-1-sulfonate anion, which is a very weak base and therefore a superb leaving group. mdpi.comnih.gov The stability is derived from the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. nih.gov

The SN2 mechanism is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon atom (the α-carbon of the ethyl group) from the side opposite to the leaving group (a "backside attack"). arkat-usa.org This process leads to an inversion of stereochemistry at the reaction center. nih.govarkat-usa.org The rate of the SN2 reaction is dependent on the concentration of both the alkyl sulfonate and the incoming nucleophile. nih.gov

The reaction rate is highly sensitive to steric hindrance at the electrophilic carbon. arkat-usa.orgrsc.org Since this compound is a primary sulfonate ester, the reaction site is relatively unhindered, allowing for facile approach by nucleophiles and favoring the SN2 pathway over other mechanisms like SN1, which proceeds through a carbocation intermediate. rsc.orgtandfonline.com

Table 1: Factors Influencing SN2 Reactivity of Alkyl Sulfonates

| Factor | Influence on SN2 Reactivity | Rationale |

|---|---|---|

| Substrate Structure | Primary > Secondary >> Tertiary | Decreased steric hindrance at the electrophilic carbon allows for easier backside attack by the nucleophile. arkat-usa.orgrsc.org |

| Leaving Group | Excellent (e.g., OTs, OMs, OTf) | The sulfonate anion is a very stable, weak base due to resonance, making it an excellent leaving group. mdpi.comnih.gov |

| Nucleophile | Strong, less hindered nucleophiles | A higher concentration and greater nucleophilicity increase the reaction rate. nih.gov |

| Solvent | Polar aprotic (e.g., Acetone, DMF, DMSO) | These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. nih.gov |

While the Julia-Kocienski olefination is a well-known method that uses aryl or heteroaryl sulfones, a less common but mechanistically distinct olefination pathway directly involves alkyl sulfonate esters like this compound. arkat-usa.orgalfa-chemistry.com This process is analogous to the Horner-Wadsworth-Emmons (HWE) reaction and proceeds through the deprotonation of the carbon alpha to the sulfonyl group. tandfonline.comacs.org For this compound, this would involve abstraction of a proton from the methylene (B1212753) group of the octane (B31449) chain.

The mechanism involves a sequence of aldol-type addition, cyclization, and fragmentation: tandfonline.com

Carbanion Formation: A strong base is used to deprotonate the α-carbon of the sulfonate ester, generating a sulfonyl-stabilized carbanion.

Aldol-Type Addition: The carbanion attacks a carbonyl compound (an aldehyde or ketone), forming a β-alkoxysulfonate intermediate.

Cyclization: The newly formed alkoxide attacks the sulfur atom of the sulfonate ester, displacing the ethoxy group to form a four-membered oxathietane dioxide ring intermediate. This step is a key departure from the Julia-type mechanisms. arkat-usa.org

Fragmentation: The oxathietane dioxide intermediate undergoes a syn-fragmentation, collapsing to form an alkene, sulfur dioxide, and an ethoxide anion. arkat-usa.orgtandfonline.com

The stereochemical outcome (E/Z selectivity) of the resulting alkene is influenced by the stability of the intermediates and the reversibility of the initial addition step. tandfonline.com

Table 2: Mechanistic Steps of Olefination via Sulfonate Esters

| Step | Description | Intermediate(s) |

|---|---|---|

| 1. Deprotonation | Abstraction of an α-proton by a strong base. | Sulfonyl-stabilized carbanion |

| 2. Addition | Nucleophilic attack of the carbanion on a carbonyl compound. | β-alkoxysulfonate |

| 3. Cyclization | Intramolecular nucleophilic attack by the alkoxide on the sulfur atom. | Oxathietane dioxide ring |

| 4. Fragmentation | Concerted collapse of the four-membered ring. | Alkene, Sulfur Dioxide |

The cleavage of the sulfonate moiety in this compound can occur at two primary locations: the carbon-oxygen (C-O) bond or the sulfur-oxygen (S-O) bond. The regioselectivity of this cleavage is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of acids, bases, or reducing agents. acs.orgkoreascience.kr

C-O Bond Cleavage: This pathway is typical of SN2 reactions where a nucleophile attacks the ethyl group, leading to the displacement of the octane-1-sulfonate anion. This is favored by soft nucleophiles and conditions that promote substitution over elimination. It can also occur under strongly acidic conditions (e.g., refluxing HBr), which can proceed via an SN1 or SN2 mechanism depending on the substrate. nih.govlibretexts.org

S-O Bond Cleavage: This pathway involves nucleophilic attack at the sulfur atom. It is more common in hydrolysis reactions (especially under basic conditions) and with harder nucleophiles. acs.org Enzymatic hydrolysis of sulfonate esters has also been shown to proceed through S-O cleavage. acs.org Light-induced cleavage of the S-O bond in specific aryl sulfonate esters has also been reported, generating sulfonyl radicals. rsc.org

Reductive Cleavage: Certain reducing agents can cleave the sulfonate group. For example, some sulfonate esters can be reduced to the corresponding hydrocarbons using systems like CuCl₂·2H₂O with lithium and a catalytic amount of DTBB (4,4′-di-tert-butylbiphenyl). organic-chemistry.org Other specialized sulfonate esters have been designed to be cleaved under mild reducing conditions, such as those found within living cells, often involving self-immolative linkers. nih.govrsc.org

Table 3: Conditions for Regioselective Cleavage of Sulfonate Esters

| Cleavage Type | Typical Conditions | Mechanism | Products |

|---|---|---|---|

| C-O Bond | Strong nucleophiles (e.g., I⁻, CN⁻); SN2 conditions | Nucleophilic substitution at carbon | R-Nu + R'SO₃⁻ |

| C-O Bond | Strong mineral acids (e.g., HBr, reflux) | SN1 or SN2 at carbon | R-Br + R'SO₃H |

| S-O Bond | Alkaline Hydrolysis (e.g., NaOH) | Nucleophilic substitution at sulfur | R'SO₃⁻ + R-OH |

| S-O Bond | Reductive conditions (e.g., CuCl₂/Li/DTBB) | Reduction | R-H + R'SO₃⁻ |

While specific studies on the biotransformation of this compound are not widely documented, the metabolic pathways can be inferred from extensive research on related compounds, particularly linear alkylbenzene sulfonates (LAS), which are major components of detergents. Microbial metabolism of these compounds provides a robust model for the likely fate of simple alkyl sulfonates in biological systems.

The primary steps in the biodegradation of related sulfonates by microorganisms like Bacillus species are:

Desulfonation: The initial and often rate-limiting step is the enzymatic cleavage of the sulfonate group from the molecule. This is carried out by a desulfonating enzyme, which releases the sulfur as sulfite (B76179) (SO₃²⁻). researchgate.netwikipedia.org

Oxidation of Sulfite: The released sulfite is rapidly oxidized to sulfate (B86663) (SO₄²⁻) by enzymes such as sulfite-cytochrome c reductase. wikipedia.org The sulfate can then be assimilated by the organism.

Alkyl Chain Degradation: Following desulfonation, the remaining alkyl chain (in this case, an octane derivative) is typically metabolized through a β-oxidation pathway, the same fundamental process used for fatty acid degradation. This involves the sequential shortening of the carbon chain by two-carbon units. wikipedia.org

In mammalian systems, studies on linear alkylate sulfonates show that these compounds are generally absorbed, metabolized, and then excreted, primarily in the urine and feces, with the sulfonate group largely intact or as sulfate. alfa-chemistry.com

Table 4: Proposed Biotransformation Steps for Alkyl Sulfonates

| Step | Enzymatic Process | Key Enzyme Class (from related studies) | Description |

|---|---|---|---|

| 1. Desulfonation | Hydrolytic cleavage of the C-S bond | Desulfonating enzyme | Release of the sulfonate moiety as inorganic sulfite. wikipedia.org |

| 2. Sulfite Oxidation | Oxidation | Sulfite-cytochrome c reductase | Conversion of toxic sulfite to non-toxic sulfate. wikipedia.org |

| 3. Chain Oxidation | β-Oxidation | Acyl-CoA synthetase, Acyl-CoA dehydrogenase | Stepwise degradation of the alkyl chain. wikipedia.org |

Advanced Analytical Methodologies for Ethyl Octane 1 Sulfonate Research

Chromatographic Techniques for High-Resolution Separation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For ethyl octane-1-sulfonate (B1232041), several chromatographic methods are particularly effective.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile compounds like ethyl octane-1-sulfonate. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information and sensitive detection.

GC-MS methods have been successfully developed for the trace determination of various sulfonate esters, which are structurally related to this compound. nih.gov For instance, a GC-MS/MS (triple quadrupole) method has been validated for the quantification of nine common sulfonate esters, achieving limits of quantitation (LOQ) between 0.10 and 1.05 ng/mL. nih.gov This high sensitivity is critical for detecting trace-level impurities in active pharmaceutical ingredients (APIs). nih.govglobalresearchonline.netdntb.gov.ua The use of different diluents such as acetonitrile (B52724), dichloromethane, and ethyl acetate (B1210297) can accommodate the varying solubilities of different test articles. nih.gov

Key GC-MS Parameters for Alkyl Sulfonate Analysis:

| Parameter | Typical Value/Condition | Source |

| Column | DB-WAX (30 m x 0.53 mm x 1.0 µm) or similar | globalresearchonline.net |

| Injection Mode | Split or Splitless | nih.gov |

| Carrier Gas | Nitrogen or Helium | globalresearchonline.net |

| Detector | Mass Spectrometer (Single or Triple Quadrupole) | nih.govnih.gov |

| Quantitation Mode | Multiple Reaction Monitoring (MRM) for MS/MS | nih.gov |

This table presents typical parameters and may vary depending on the specific application and instrumentation.

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are indispensable for analyzing complex mixtures containing non-volatile or thermally labile compounds like this compound. nih.govnih.govresearchgate.net In LC, the separation occurs in a liquid mobile phase, making it suitable for a wider range of compounds than GC.

LC-MS methods have been developed for the determination of various alkyl sulfonates in diverse matrices. nih.govnih.govshimadzu.comshodex.com For instance, a derivatization LC/MS approach has been established for the analysis of trace-level alkyl sulfonates and dialkyl sulfates in drug substances. nih.govresearchgate.net This method involves reacting the analytes with a derivatizing reagent, such as trimethylamine (B31210), to form quaternary ammonium (B1175870) products that are readily detectable by MS. nih.govresearchgate.net This approach offers excellent sensitivity, with recoveries generally above 85% at the 1-2 ppm level. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique for separating a wide array of compounds. When analyzing ionic or highly polar compounds like sulfonates, which may exhibit poor retention on traditional reversed-phase columns, the use of ion-pair reagents is a common and effective strategy. fishersci.comsigmaaldrich.comsolumetrics.co.uknurnberg.comlobachemie.com

Ion-pair chromatography involves adding a reagent, such as sodium octane-1-sulfonate, to the mobile phase. fishersci.comsigmaaldrich.comsolumetrics.co.uk This reagent contains a hydrophobic tail and an ionic head group. It forms a neutral ion pair with the charged analyte (in this case, the sulfonate group of a related compound), which can then be retained and separated on a reversed-phase column. The choice of the ion-pair reagent, including its chain length, can be optimized to achieve the desired separation.

Common Ion-Pair Reagents for HPLC Analysis of Sulfonates:

| Ion-Pair Reagent | Application Notes | Source |

| Sodium 1-octanesulfonate | Used to improve HPLC separation of basic analytes by forming ion pairs. | fishersci.comsigmaaldrich.com |

| Sodium 1-hexanesulfonate | A shorter-chain alternative to sodium octane-1-sulfonate. | fishersci.com |

| Sodium 1-heptanesulfonate | An intermediate-chain length option. | fishersci.com |

This table provides examples of ion-pair reagents and is not exhaustive.

Spectrometric Characterization and Detection

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both the identification and quantification of compounds.

A more recent and direct analytical method is atmospheric-pressure thermal desorption–extractive electrospray–mass spectrometry (AP/TD-EESI-MS). nih.govacs.orgacs.orgresearchgate.net This ambient ionization technique allows for the direct detection of analytes in solid or liquid samples with minimal sample preparation. nih.govacs.orgacs.orgresearchgate.net

In this method, a sample is rapidly heated to desorb and vaporize the analyte, which is then ionized by an electrospray plume. nih.govacs.org For sulfonate esters, the use of a sodium acetate-doped solvent can enhance sensitivity by promoting the formation of sodiated adduct ions ([M+Na]+). nih.govacs.org This technique has been successfully applied to the detection of genotoxic impurities like methyl p-toluenesulfonate in pharmaceutical matrices, demonstrating its potential for the analysis of this compound. nih.govacs.orgacs.org The rapid analysis cycle, typically around 6 minutes, makes it a high-throughput option. nih.govacs.orgacs.org

A significant analytical challenge in the study of sulfonate esters is their potential for isomeric interference from sulfite (B76179) esters and sulfones. acs.orgnih.govacs.orgresearchgate.netfigshare.com These compounds can have the same elemental composition and therefore the same exact mass, making them indistinguishable by conventional mass spectrometry.

Tandem mass spectrometry (MS/MS) offers a solution to this problem. acs.orgnih.govacs.org In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented through collision-activated dissociation (CAD). The resulting fragment ions (product ions) produce a characteristic fragmentation pattern that can be used for structural elucidation and differentiation of isomers. acs.orgnih.govacs.org

A novel MS/MS method involves the use of a gas-phase ion-molecule reaction with a reagent like diisopropoxymethylborane (B1587790) (DIMB). acs.orgnih.govacs.org Protonated sulfonate esters, sulfite esters, and sulfones react with DIMB to form a product ion. acs.orgnih.govacs.org Upon CAD, these product ions generate diagnostic fragment ions that allow for their unambiguous differentiation. acs.orgnih.govacs.org For example, the elimination of SO2 is characteristic of sulfite esters, while a specific fragmentation pathway involving the loss of CH3B=O followed by (CH3)2C=O is unique to sulfonate esters. acs.org

Sample Preparation and Derivatization Strategies for Enhanced Analysis

The accurate and sensitive detection of this compound, particularly at trace levels in complex matrices such as pharmaceutical ingredients or environmental samples, necessitates robust sample preparation and often requires derivatization. The inherent properties of alkyl sulfonates—high polarity and lack of a strong chromophore—make them challenging to analyze directly by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

Sample Preparation:

Before instrumental analysis, sample preparation is a critical step to isolate this compound from interfering matrix components and to concentrate the analyte to detectable levels. Solid-Phase Extraction (SPE) is a widely employed technique for the pre-concentration of sulfonate compounds from aqueous samples. nih.govresearchgate.net This method utilizes a solid adsorbent material to retain the analyte while the bulk of the sample matrix is washed away. For aromatic sulfonates, graphitized carbon black has proven to be a selective adsorbent. researchgate.net

Derivatization for Enhanced Detection:

Derivatization is a key strategy to improve the chromatographic behavior and detectability of alkyl sulfonates. The process chemically modifies the analyte to introduce a feature that is more amenable to a specific detection method, such as a UV-absorbing or fluorescent tag, or to increase its volatility for GC analysis.

For Liquid Chromatography-Mass Spectrometry (LC/MS):

A highly effective derivatization approach for alkyl sulfonates like this compound involves converting them into quaternary ammonium ions. nih.govresearchgate.net This strategy is particularly useful for detecting genotoxic impurities in active pharmaceutical ingredients (APIs). The reaction involves using a trialkylamine as the derivatizing reagent. For ethyl esters such as this compound, trimethylamine is used. researchgate.net The resulting ethyl trimethyl ammonium derivative is a polar, ionic compound that can be effectively separated from the main API using Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govresearchgate.net This method provides excellent sensitivity, with target analyte levels of 1-2 ppm being achievable when API samples are prepared at 5 mg/mL. nih.gov

The table below summarizes a typical derivatization reaction for this compound for LC/MS analysis.

| Parameter | Description |

| Analyte Type | Ethyl Sulfonate Ester |

| Derivatizing Reagent | Trimethylamine |

| Reaction Product | Ethyl trimethyl ammonium ion |

| Analytical Technique | Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS) |

| Benefit | Enhanced polarity for retention on HILIC columns and high sensitivity in MS detection. |

| Reported Recovery | Generally above 85% for alkyl esters at 1-2 ppm levels. nih.gov |

| Precision (R.S.D.) | 0.4-4% for lowest concentration standards. nih.gov |

For Gas Chromatography-Mass Spectrometry (GC/MS):

For analysis by GC-MS, non-polar, volatile derivatives are required. While less common for alkyl sulfonates than for other analytes like fatty acids, derivatization to fatty acid methyl esters (FAMEs) using reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) is a well-established technique that improves volatility and chromatographic separation. mdpi.com This principle can be adapted for related compounds, transforming them for efficient GC analysis.

Application of Advanced Techniques for Structural Elucidation (e.g., X-ray Diffraction of Related Compounds)

While techniques like MS and NMR are primary tools for the structural confirmation of this compound in solution, single-crystal X-ray diffraction (XRD) provides the definitive, unambiguous three-dimensional atomic structure of a compound in its solid, crystalline state. beloit.edu Although obtaining a suitable single crystal of this compound itself can be a challenge, the structural analysis of closely related crystalline sulfonate compounds by XRD offers invaluable, transferable insights into bond lengths, bond angles, and conformational preferences of the sulfonate functional group and its alkyl substituents.

Principles of X-ray Diffraction:

X-ray crystallography is a technique where a beam of X-rays is directed at a single crystal. scribd.com The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots of varying intensities. beloit.edu By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the precise position of each atom in the molecule can be determined with very high accuracy, revealing the complete molecular structure. beloit.eduscribd.com

The process involves several key steps:

Crystal Growth: Growing a high-quality single crystal of the compound of interest.

Data Collection: Mounting the crystal in an X-ray diffractometer and collecting the diffraction pattern.

Structure Solution: Solving the "phase problem" to convert diffraction intensities into an electron density map. mdpi.com

Structure Refinement: Fitting and refining an atomic model to the electron density map to obtain the final structure. nih.gov

Application to Related Compounds:

The structural elucidation of related compounds provides a foundational understanding of the molecular geometry of the sulfonate group. For instance, the analysis of a crystalline benzimidazole-based thiourea (B124793) compound by single-crystal XRD allowed for the unambiguous confirmation of its structure, which was then used for further quantum chemical studies. nih.gov Similarly, X-ray reflectivity (XRR), a related technique, has been used to analyze the interfacial structure of materials with alkyl chains, revealing how the length of the alkyl chain influences interactions at a molecular level. rsc.org

The data obtained from XRD analysis of a related crystalline sulfonate would provide precise measurements, as exemplified in the hypothetical table below.

| Structural Parameter | Typical Value (from related structures) | Significance for this compound |

| S-O Bond Length | ~1.45 Å | Confirms the double-bond character within the sulfonate group. |

| O-S-O Bond Angle | ~119° | Defines the tetrahedral geometry around the sulfur atom. |

| C-O-S Bond Angle | ~117° | Characterizes the linkage of the ethyl ester group to the sulfur atom. |

| Alkyl Chain Conformation | Typically all-trans (zigzag) | Predicts the likely low-energy conformation of the octane (B31449) chain. |

By studying these well-defined structures, researchers can build more accurate models for non-crystalline or solution-state this compound, aiding in the interpretation of data from other analytical techniques and in understanding its chemical reactivity and physical properties.

Computational and Theoretical Studies on Ethyl Octane 1 Sulfonate

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl octane-1-sulfonate (B1232041), DFT calculations would be instrumental in determining the energetics of its reactions and characterizing the transition states involved.

Detailed research on the formation and solvolysis of other sulfonate esters has utilized DFT to elucidate reaction mechanisms. These studies show that the formation of sulfonate esters can proceed through the interaction of a sulfonic acid with an alcohol, a process that is often slow and requires acidic conditions to facilitate the protonation of the alcohol. DFT calculations can model the potential energy surface of such reactions, identifying the minimum energy pathways and the structures of transition states.

For a reaction involving ethyl octane-1-sulfonate, such as its hydrolysis, DFT calculations could provide the activation energies and reaction enthalpies. This would involve optimizing the geometries of the reactants (this compound and water or hydroxide), the transition state, and the products (octane-1-sulfonic acid and ethanol).

Table 1: Illustrative DFT-Calculated Energetic Data for a Hypothetical Hydrolysis Reaction of this compound

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Activation Energy (Ea) | 20 - 30 | The energy barrier that must be overcome for the hydrolysis reaction to occur. |

| Reaction Enthalpy (ΔH) | -5 to -15 | The net change in heat content during the reaction, indicating an exothermic process. |

| Transition State Geometry | Pentavalent sulfur center | A high-energy, transient molecular structure where bonds are partially broken and formed. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, with its long alkyl chain, MD simulations are essential for understanding its conformational landscape and how it interacts with other molecules.

Studies on long-chain alkyl esters and surfactants have employed MD simulations to explore their conformational preferences and behavior in different environments, such as at a water/chloroform interface. These simulations can reveal how the alkyl chain folds and orients itself to minimize energy, as well as how the polar sulfonate group interacts with solvent molecules.

An MD simulation of this compound in an aqueous solution would likely show the hydrophobic octyl chain adopting various folded and extended conformations to minimize its contact with water, while the polar ethyl sulfonate headgroup would be solvated by water molecules through hydrogen bonding.

Table 2: Predicted Conformational and Interaction Properties of this compound from Molecular Dynamics Simulations

| Property | Predicted Outcome | Significance |

| Dominant Conformations | A mix of extended (all-trans) and gauche conformations for the octyl chain. | The conformational flexibility influences the molecule's physical properties and its ability to interact with other molecules or surfaces. |

| Solvation Shell | The sulfonate oxygen atoms will form hydrogen bonds with water molecules. | Determines the solubility and reactivity of the compound in aqueous environments. |

| Radius of Gyration | Variable, depending on the folding of the alkyl chain. | Provides insight into the compactness of the molecular structure in solution. |

Note: The information in this table is based on general principles of molecular behavior and findings from MD simulations of similar long-chain alkyl esters.

Quantum Chemical Approaches to Predict Reactivity and Selectivity Profiles

Quantum chemical methods, including both DFT and higher-level ab initio calculations, can be used to predict the reactivity and selectivity of this compound in various chemical reactions. These methods provide insights into the electronic properties of the molecule, such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

Research on the reactivity of other sulfonate esters has shown that the sulfur atom is electrophilic and susceptible to nucleophilic attack. The distribution of electron density, which can be calculated using quantum chemical methods, would confirm the electrophilic nature of the sulfur atom and the carbon atom alpha to the sulfonate group in this compound. The energies of the HOMO and LUMO can be used to predict the molecule's reactivity towards electrophiles and nucleophiles, respectively.

Table 3: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Interpretation |

| Mulliken Charge on Sulfur Atom | +1.5 to +2.0 | Indicates a significant positive charge, making it a primary site for nucleophilic attack. |

| LUMO Energy | -0.5 to -1.5 eV | A lower LUMO energy suggests a higher susceptibility to nucleophilic attack. |

| Molecular Electrostatic Potential | Negative potential around the oxygen atoms, positive potential around the sulfur and alpha-carbon. | Guides the approach of charged or polar reactants. |

Note: These values are illustrative and represent typical ranges for alkyl sulfonates. Precise values for this compound would require specific calculations.

In Silico Modeling of Chemical Transformations (e.g., Solvolysis, Biotransformation)

In silico modeling encompasses a range of computational techniques to simulate chemical and biological processes. For this compound, these models can be used to predict its behavior in complex environments, such as during solvolysis or biotransformation.

Studies on the solvolysis of sulfonate esters have used computational models to investigate the reaction kinetics and the influence of the solvent. researchgate.net These models can simulate the interaction of the ester with solvent molecules and predict the most likely reaction pathways. For instance, in a protic solvent like ethanol (B145695), the model could predict the rate of transesterification versus hydrolysis.

Predicting the biotransformation of this compound would involve using models of metabolic enzymes, such as cytochrome P450s. These models can dock the substrate into the active site of the enzyme and predict the likelihood and products of metabolism. Given its structure, likely biotransformation pathways could include hydroxylation of the alkyl chain or hydrolysis of the ester bond.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. While no specific QSRR studies on this compound were found, the principles can be applied by considering it as part of a homologous series of alkyl sulfonates.

A QSRR study on a series of alkyl sulfonates would involve calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with an experimentally determined measure of reactivity, such as the rate constant for hydrolysis. For example, it is generally observed that the reactivity of alkyl sulfonates in nucleophilic substitution reactions is influenced by the steric bulk of the alkyl group.

A hypothetical QSRR equation for the hydrolysis of a series of ethyl alkanesulfonates might take the form:

log(k) = c₀ + c₁ * σ* + c₂ * E_s

where:

log(k) is the logarithm of the hydrolysis rate constant.

σ* is the Taft steric parameter for the alkyl chain.

E_s is the Taft electronic parameter for the alkyl chain.

c₀, c₁, and c₂ are coefficients determined by regression analysis.

Such a model would predict that the reactivity of this compound would be influenced by the electronic and steric properties of the octyl group.

Future Research Directions and Emerging Paradigms for Ethyl Octane 1 Sulfonate

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For Ethyl octane-1-sulfonate (B1232041), future research could pivot from traditional methods, which often involve stoichiometric reagents and generate significant waste, towards more sustainable alternatives.

Current Landscape for Sulfonate Ester Synthesis:

A prevalent method for synthesizing sulfonate esters involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. While effective, this approach can be limited by the stability of the sulfonyl chloride and the generation of salt by-products.

Future-Forward Approaches:

Catalytic Direct Esterification: Investigating catalytic systems for the direct condensation of octane-1-sulfonic acid and ethanol (B145695) would represent a significant advancement. This could involve the exploration of novel solid acid catalysts or organocatalysts that facilitate the reaction with high atom economy, producing water as the only theoretical byproduct.

Electrochemical Synthesis: An emerging and highly sustainable approach is the electrochemical synthesis of sulfonate esters. Research in this area could explore the anodic oxidation of sodium octane-1-sulfonate in the presence of ethanol, a method that avoids the use of harsh chemical oxidants.

Flow Chemistry: The implementation of continuous flow reactors for the synthesis of Ethyl octane-1-sulfonate could offer enhanced control over reaction parameters, improved safety, and facile scalability. This technology is particularly suited for optimizing reaction conditions and can be integrated with in-line purification techniques.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Research Challenges |

| Catalytic Direct Esterification | High atom economy, reduced waste | Catalyst development and optimization, equilibrium limitations |

| Electrochemical Synthesis | Avoids chemical oxidants, mild conditions | Electrode material selection, optimization of reaction parameters |

| Flow Chemistry | Precise process control, scalability, safety | Reactor design, integration with purification |

Discovery of Novel Reactivity Patterns and Underexplored Transformations

The sulfonate group is a versatile functional handle, and a deeper understanding of the reactivity of this compound could unlock new synthetic applications.

Established Reactivity of Sulfonate Esters:

Sulfonate esters are well-established as excellent leaving groups in nucleophilic substitution and elimination reactions. The octanesulfonate group in this compound is expected to exhibit similar reactivity.

Areas for Future Exploration:

Transition-Metal Catalyzed Cross-Coupling Reactions: A key area of investigation would be the use of this compound as an electrophile in various cross-coupling reactions. Developing catalytic systems (e.g., based on palladium, nickel, or copper) that enable the coupling of the ethyl or octyl moiety with a range of nucleophiles would significantly expand its synthetic utility.

Reductive and Oxidative Transformations: Exploring the reductive cleavage of the C-O or S-O bonds in this compound could provide novel pathways to alkanes or alcohols and sulfonic acids, respectively. Conversely, oxidative transformations could lead to new functionalized products.

Radical Chemistry: Investigating the generation of ethyl or octyl radicals from this compound under photoredox or other radical initiation conditions could open up new avenues for C-C and C-heteroatom bond formation.

Integration of Advanced Computational and Experimental Approaches for Mechanistic Insights

A synergistic approach combining computational modeling and experimental studies is crucial for a deep understanding of reaction mechanisms, which in turn guides the development of more efficient and selective chemical processes.

Current Mechanistic Understanding of Sulfonate Ester Reactions:

Studies on the hydrolysis of sulfonate esters have proposed both concerted and stepwise mechanisms, often depending on the specific substrates and reaction conditions. These investigations highlight the nuanced nature of reactions at the sulfonyl center.

Future Research Directions:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to model the transition states and intermediates of the synthesis and reactions of this compound. This would provide valuable insights into reaction pathways, activation energies, and the influence of catalysts or solvents.

Kinetic Studies: Detailed kinetic analysis of the formation and subsequent reactions of this compound under various conditions (temperature, concentration, solvent) would provide crucial data for validating computational models and optimizing reaction protocols.

In-situ Spectroscopic Monitoring: Techniques such as ReactIR and in-situ NMR can be used to monitor the progress of reactions involving this compound in real-time, allowing for the identification of transient intermediates and a more complete understanding of the reaction mechanism.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis

The unique combination of a long alkyl chain and a polar sulfonate group in this compound suggests potential applications beyond traditional organic synthesis, particularly at the interface with materials science and catalysis.

Potential Interdisciplinary Applications:

Surfactant Properties: The amphiphilic nature of this compound could be explored for its potential as a surfactant in various applications, such as in the formulation of microemulsions, as a stabilizing agent for nanoparticles, or in enhanced oil recovery.

Precursor for Functional Materials: this compound could serve as a monomer or a precursor for the synthesis of novel polymers or functional materials. For instance, polymers incorporating the octanesulfonate moiety might exhibit interesting ion-exchange or conductive properties.

Organocatalysis: The sulfonate group could potentially act as a coordinating group in the design of new organocatalysts. Research could focus on synthesizing chiral derivatives of this compound and evaluating their efficacy in asymmetric catalysis.

Development of High-Throughput Screening and Automation in Sulfonate Ester Research

To accelerate the discovery of new reactions and applications for this compound, the adoption of high-throughput screening (HTS) and automated synthesis platforms is essential.

Modern Approaches to Chemical Research:

HTS allows for the rapid testing of a large number of reaction conditions or catalyst systems in parallel. Automation in organic synthesis enables the precise and reproducible execution of complex reaction sequences.

Application to this compound Research:

High-Throughput Reaction Optimization: HTS could be employed to rapidly screen a wide range of catalysts, solvents, and reaction parameters for the synthesis of this compound, leading to the rapid identification of optimal conditions.

Automated Synthesis of Analogs: Automated platforms could be used to synthesize a library of analogs of this compound with variations in the alkyl chains. This would facilitate structure-activity relationship studies for various potential applications.

Data-Driven Discovery: The large datasets generated from HTS and automated experiments can be analyzed using machine learning algorithms to identify trends and predict optimal reaction outcomes, thereby accelerating the research and development cycle.

Q & A

Q. What are the established protocols for synthesizing Ethyl octane-1-sulfonate and ensuring its structural fidelity?

this compound can be synthesized via sulfonation of 1-octanol followed by esterification with ethanol. Critical steps include:

- Reagent selection : Use chlorosulfonic acid or sulfur trioxide for sulfonation under anhydrous conditions .

- Purification : Fractional distillation or recrystallization to isolate the product.

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR peaks for sulfonate and ethyl groups) and high-performance liquid chromatography (HPLC) for purity assessment (>98%) .

- Documentation : Provide full spectral data and elemental analysis in supplementary materials to meet reproducibility standards .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices?

- Extraction : Solid-phase extraction (SPE) using C18 cartridges for environmental samples (e.g., water, soil) .

- Detection :

- GC-MS : Ideal for volatile derivatives; use derivatizing agents like pentafluorobenzyl bromide to enhance sensitivity.

- HPLC-MS/MS : Suitable for non-volatile analysis with electrospray ionization (ESI) in negative ion mode.

Advanced Research Questions

Q. How should researchers design kinetic studies to investigate the hydrolysis of this compound under varying environmental conditions?

- Experimental variables : pH (2–12), temperature (20–60°C), and ionic strength.

- Controls : Use buffered solutions to maintain pH and inert electrolytes (e.g., NaCl) to adjust ionic strength .

- Kinetic modeling : Apply pseudo-first-order kinetics for hydrolysis rate determination. Use Arrhenius plots to calculate activation energy ().

- Statistical rigor : Perform triplicate trials, report confidence intervals (95%), and use ANOVA to assess significance of variable interactions .

Q. What methodologies can reconcile discrepancies in reported degradation rates of this compound across different studies?

- Meta-analysis : Compare degradation rates from peer-reviewed studies, normalizing for pH, temperature, and matrix effects .

- Methodological audit : Assess whether conflicting studies used validated analytical methods (e.g., GC-MS vs. HPLC-MS) or adequate controls for confounding factors (e.g., microbial activity) .

- Reproducibility testing : Replicate key experiments under standardized conditions (e.g., pH 7, 25°C) to isolate variables .

Q. How can computational chemistry approaches be validated against experimental data for this compound’s reactivity predictions?

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate reaction pathways (e.g., hydrolysis transition states) .

- Validation metrics : Compare computed activation energies () and Gibbs free energies () with experimental kinetic data.

- Error analysis : Report root-mean-square deviations (RMSD) between theoretical and experimental values, and adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to minimize discrepancies .

Methodological Considerations

- Data integrity : Archive raw spectra, chromatograms, and computational input files in repositories like Zenodo for transparency .

- Statistical reporting : Include effect sizes, p-values, and power analysis in kinetic studies to avoid Type I/II errors .

- Literature review : Use databases like SciFinder and Reaxys to identify gaps in sulfonate reactivity studies, applying search terms like "alkyl sulfonate hydrolysis" AND "environmental persistence" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.